8-(Bromomethyl)isoquinoline hydrobromide 8-(Bromomethyl)isoquinoline hydrobromide
Brand Name: Vulcanchem
CAS No.: 1215541-16-4; 942579-56-8
VCID: VC7546823
InChI: InChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H
SMILES: C1=CC2=C(C=NC=C2)C(=C1)CBr.Br
Molecular Formula: C10H9Br2N
Molecular Weight: 302.997

8-(Bromomethyl)isoquinoline hydrobromide

CAS No.: 1215541-16-4; 942579-56-8

Cat. No.: VC7546823

Molecular Formula: C10H9Br2N

Molecular Weight: 302.997

* For research use only. Not for human or veterinary use.

8-(Bromomethyl)isoquinoline hydrobromide - 1215541-16-4; 942579-56-8

Specification

CAS No. 1215541-16-4; 942579-56-8
Molecular Formula C10H9Br2N
Molecular Weight 302.997
IUPAC Name 8-(bromomethyl)isoquinoline;hydrobromide
Standard InChI InChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H
Standard InChI Key XJXWIHGLONBFLI-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NC=C2)C(=C1)CBr.Br

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

8-(Bromomethyl)isoquinoline hydrobromide (CAS: 1215541-16-4) is a halogenated isoquinoline derivative with the molecular formula C₁₀H₉Br₂N and a molecular weight of 302.99 g/mol . The compound consists of an isoquinoline core substituted with a bromomethyl group at the 8-position, stabilized by a hydrobromic acid counterion. Its IUPAC name is 8-(bromomethyl)isoquinoline; hydrobromide, and its SMILES notation is C1=CC2=C(C=NC=C2)C(=C1)CBr.Br .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₉Br₂N
Molecular Weight302.99 g/mol
InChI KeyXJXWIHGLONBFLI-UHFFFAOYSA-N
CAS Registry1215541-16-4; 942579-56-8

Structural Features

The isoquinoline scaffold adopts a planar conformation, with the bromomethyl group at position 8 introducing steric bulk and electrophilic reactivity. X-ray crystallography of related compounds confirms that the bromine atom participates in weak intermolecular interactions, influencing packing efficiency in solid-state structures . The hydrobromide salt enhances solubility in polar solvents, facilitating its use in solution-phase reactions.

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via regioselective bromination of methyl-substituted isoquinoline precursors. A representative route involves:

  • Protection of the isoquinoline nitrogen to prevent undesired side reactions.

  • Radical bromination using N-bromosuccinimide (NBS) under UV light, targeting the methyl group at position 8.

  • Acidification with hydrobromic acid to form the stable hydrobromide salt.

Recent advances employ cross-coupling strategies to introduce functionalized aryl groups at position 8, as demonstrated in the synthesis of iron catalysts for asymmetric epoxidation . For example, Suzuki-Miyaura coupling of 8-triflate-isoquinoline intermediates with aryl boronic acids enables the installation of electron-withdrawing groups (e.g., -CF₃), which modulate catalytic activity .

Optimization Challenges

Key challenges include:

  • Regioselectivity control to avoid bromination at positions 1, 3, or 5.

  • Purification difficulties due to the compound’s sensitivity to moisture and light.

  • Scalability limitations in multi-step sequences requiring inert atmospheres .

Applications in Research and Industry

Pharmaceutical Development

The isoquinoline moiety is a privileged structure in medicinal chemistry, contributing to:

  • Neurological agents: Derivatives exhibit affinity for serotonin and dopamine receptors, showing promise in treating Parkinson’s disease .

  • Anticancer compounds: Bromomethyl groups serve as alkylating agents in prodrug designs targeting DNA repair pathways.

Asymmetric Catalysis

Iron complexes incorporating 8-aryl-isoquinoline ligands, derived from 8-(Bromomethyl)isoquinoline hydrobromide, enable enantioselective epoxidation of alkenes. For instance, Fe(II) catalysts with 3,5-di-CF₃-substituted ligands achieve up to 92% enantiomeric excess (ee) in styrene epoxidation .

Table 2: Catalytic Performance of Fe(II)-isoquinoline Complexes

Ligand SubstituentSubstrateYield (%)ee (%)
3,5-di-CF₃Styrene8592
3,4,5-tri-FCyclohexene7884
3,5-di-t-Bu1,3-Diene6576

Materials Science

  • Organic semiconductors: The π-conjugated isoquinoline core enhances charge mobility in thin-film transistors.

  • Coordination polymers: Bromine atoms act as bridging ligands in metal-organic frameworks (MOFs) with tunable porosity .

Future Directions

Recent studies highlight untapped potential in:

  • Photoredox catalysis: Leveraging the isoquinoline scaffold’s light-absorbing properties for C–H functionalization.

  • Bioconjugation: Developing site-specific protein modifiers using bromomethyl electrophiles .

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